molecular formula C15H20N2O3 B2522488 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide CAS No. 921777-32-4

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide

Cat. No.: B2522488
CAS No.: 921777-32-4
M. Wt: 276.336
InChI Key: JSZMKAPSHOCWGQ-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.336. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Properties

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide and related compounds have been the subject of synthesis and structural analysis, revealing unique chemical properties and potential for further application in material science and pharmaceuticals. For instance, the synthesis and crystal structure of related oxazepine compounds demonstrate nonplanar oxazapolyheterocycles with strong blue emission properties, indicating potential applications in optical materials and fluorescent probes (Petrovskii et al., 2017). Similarly, polymorphism studies of related small molecule drugs have been correlated and guided by computed crystal energy landscapes, providing insights into the solid form diversity and stability, crucial for pharmaceutical development (Braun et al., 2014).

Novel Fused Polycyclic Systems

Research into the dehydration of related dibenzo[b,e][1,4]diazepin compounds has led to the discovery of novel fused pentacyclic systems, expanding the chemical space for the development of new compounds with potential biological activity (Ukhin et al., 2011). This work opens avenues for the exploration of such polycyclic systems in drug discovery and material science.

Computational and Spectroscopic Studies

Computational and spectroscopic studies have been conducted on benzimidazole-tethered oxazepine hybrids, revealing detailed insights into their molecular structures, charge distributions, and potential for nonlinear optical (NLO) applications. These studies highlight the importance of computational methods in predicting the properties and applications of novel compounds (Almansour et al., 2016).

Antimicrobial and Antineoplastic Potential

While direct research on this compound is limited, studies on related compounds have shown promising biological activities. For example, certain 1,4-benzodiazepine-2-ones have shown significant antimicrobial and antineoplastic potential, suggesting that structurally similar compounds could also possess valuable biological properties (Singh et al., 2010). This underscores the importance of continued research into these and related compounds for their potential therapeutic applications.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-9(2)13(18)16-10-5-6-12-11(7-10)17-14(19)15(3,4)8-20-12/h5-7,9H,8H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZMKAPSHOCWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.